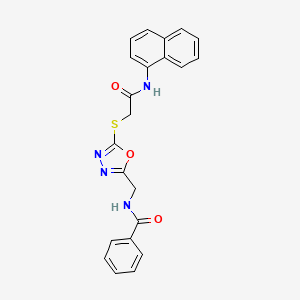

N-((5-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a methyl group linked to a benzamide moiety. The oxadiazole ring is further functionalized with a thioether side chain terminating in a 2-(naphthalen-1-ylamino)-2-oxoethyl group.

Properties

IUPAC Name |

N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c27-19(24-18-12-6-10-15-7-4-5-11-17(15)18)14-30-22-26-25-20(29-22)13-23-21(28)16-8-2-1-3-9-16/h1-12H,13-14H2,(H,23,28)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXONXUBKASLPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target theReplicase polyprotein 1ab in SARS-CoV. This protein plays a crucial role in viral replication and transcription, making it a potential target for antiviral drugs.

Mode of Action

Based on the structure and known actions of similar compounds, it may interact with its target throughhydrogen bonding interactions . These interactions could potentially alter the function of the target protein, leading to changes in the viral replication process.

Biochemical Pathways

Given its potential target, it may affect theviral replication and transcription pathways of SARS-CoV. The downstream effects of this could include a reduction in viral load and potentially a halt in the progression of the viral infection.

Pharmacokinetics

Similar compounds have been found to havevariable absorption and distribution . These factors can significantly impact the bioavailability and effectiveness of the compound.

Result of Action

If it acts as hypothesized, it could lead to areduction in viral replication , potentially halting the progression of the viral infection.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target. .

Biological Activity

N-((5-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 404.48 g/mol. The compound features a naphthalene moiety linked to a thioether and an oxadiazole ring, contributing to its unique chemical properties and potential biological activities.

This compound exhibits biological activity primarily through the inhibition of specific enzymes and disruption of cellular pathways. It has been shown to bind to active sites of various enzymes, thereby modulating cell growth and proliferation. The compound's interaction with thymidylate synthase (TS), an essential enzyme for DNA synthesis, has been particularly noted in studies focusing on its anticancer effects .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole core demonstrate significant antimicrobial properties. In studies involving various bacterial strains, this compound exhibited potent activity against gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis, while showing moderate effects against gram-negative strains .

Antimicrobial Efficacy Data

| Microorganism | Activity |

|---|---|

| Bacillus cereus | Significant inhibition |

| Bacillus thuringiensis | Significant inhibition |

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Moderate inhibition |

Anticancer Activity

The anticancer potential of this compound has also been explored. It has shown promising results in inhibiting the proliferation of various cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The compound demonstrated IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase .

Cytotoxicity Data

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT116 | 0.47 | Strong inhibition |

| MCF7 | 0.85 | Moderate inhibition |

| HUH7 | 1.40 | Moderate inhibition |

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

- Antimicrobial Studies : A study found that derivatives of oxadiazole exhibited better activity against gram-positive bacteria than gram-negative ones. The presence of the naphthalene moiety enhanced lipophilicity, facilitating better membrane penetration .

- Cytotoxicity Assessments : Research conducted on the cytotoxic effects against multiple cancer cell lines revealed that oxadiazole derivatives could effectively inhibit tumor growth by targeting critical enzymes involved in DNA synthesis .

- In Vivo Studies : Animal model studies have suggested potential applications in treating infections and cancers due to the compound's dual-action mechanism against both microbial pathogens and cancer cells .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to N-((5-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide have been tested against various cancer cell lines. In one study, oxadiazole derivatives demonstrated selective cytotoxicity against human lung adenocarcinoma cells (A549), with IC50 values indicating promising anticancer potential .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens. Studies have reported that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticonvulsant Effects

In addition to anticancer and antimicrobial activities, compounds similar to this compound have been evaluated for anticonvulsant effects. Research utilizing picrotoxin-induced convulsion models has shown that certain derivatives possess significant anticonvulsant properties .

Case Study 1: Anticancer Activity Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized several oxadiazole derivatives and evaluated their anticancer activities against various cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results showed that compounds with specific substitutions on the oxadiazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of synthesized thiazole and oxadiazole derivatives against clinical isolates of bacteria. The results indicated that some compounds demonstrated activity comparable to traditional antibiotics, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

Naphthalene-Containing Derivatives

- N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide (Figure 18, ): This compound replaces the thioethyl-naphthylamide side chain with a naphthalen-1-ylmethyl group. It demonstrated potent histone deacetylase (HDAC) inhibition, achieving IC₅₀ values below 1 µM. The absence of the thioether linkage here suggests that direct alkyl substitution on oxadiazole may enhance HDAC binding compared to thioether-linked analogs .

- N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide (): Replacing the benzamide with furan-2-carboxamide and substituting naphthalene with 4-ethoxyphenyl reduces molecular weight (402.42 g/mol vs. ~450 g/mol estimated for the target compound). Predicted properties include lower density (1.40 g/cm³) and higher pKa (11.85), suggesting altered solubility and bioavailability .

Benzamide Derivatives with Nitro Substituents

- N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide ():

Introducing a nitro group at the benzamide’s ortho position (compound 448) enhanced antiviral activity compared to unsubstituted analogs. Activity trends depend on substituent position: meta-nitro (compound 446) showed reduced potency, highlighting the importance of electronic and steric effects .

Functional Group Modifications in the Side Chain

Thioether vs. Ether Linkages

- The sulfamoyl group may improve solubility but reduce membrane permeability compared to thioethers .

- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide ():

A benzofuran-oxadiazole hybrid with a thioacetamide side chain exhibited antimicrobial activity. The chloro substituent on the phenyl ring enhanced activity against Gram-positive bacteria, suggesting halogenation improves target binding .

Anticancer Activity

- 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides ():

Indole-substituted oxadiazoles inhibited EGFR (IC₅₀ = 0.38–1.64 µM) and COX-2 (IC₅₀ = 0.42–1.92 µM). The indole moiety’s planar structure likely enhances kinase binding, whereas the target compound’s naphthalene group may favor intercalation or HDAC inhibition .

Antiviral and Antimicrobial Activity

Key Structural and Functional Trends

Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the oxadiazole ring via cyclization of thiosemicarbazide intermediates under reflux with dehydrating agents (e.g., POCl₃) .

- Step 2: Introduction of the naphthalen-1-ylamino group via nucleophilic substitution or amide coupling, requiring pH control (7.5–8.5) and catalysts like triethylamine .

- Step 3: Final benzamide coupling using coupling agents (e.g., HATU or DCC) in anhydrous DMF . Critical Conditions:

- Temperature: 60–80°C for cyclization .

- Solvent polarity: DMF or THF for amide bond formation .

- Monitoring: TLC (hexane:ethyl acetate, 8:2) to track reaction progress .

Table 1: Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | Prevents side reactions |

| pH for Amidation | 7.5–8.5 | Maximizes nucleophilicity |

| Catalyst (Cu(OAc)₂) | 10 mol% | Accelerates cycloaddition |

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer: Use a combination of:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm proton environments and carbon connectivity (e.g., δ 8.36 ppm for triazole protons ).

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ observed at 404.1348 ).

- IR Spectroscopy: Identify functional groups (e.g., C=O stretch at 1671 cm⁻¹ ).

- HPLC: Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Reference Workflow:

- Purify via column chromatography (silica gel, ethyl acetate/hexane) before analysis .

Q. How should researchers assess the compound’s purity during synthesis?

Methodological Answer:

- TLC Monitoring: Use hexane:ethyl acetate (8:2) to detect intermediates and byproducts .

- HPLC Quantification: Compare retention times against standards; aim for ≥95% purity .

- Elemental Analysis: Validate C, H, N, S percentages (±0.3% theoretical) .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (IC₅₀ determination) .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Binding Studies: Surface Plasmon Resonance (SPR) to measure target affinity (KD values) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Control Variables: Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) .

- Orthogonal Assays: Validate cytotoxicity via both MTT and ATP-luminescence assays .

- Purity Reassessment: Reproduce results with HPLC-validated batches (>98% purity) .

- Structural Confirmation: Re-analyze bioactive batches via X-ray crystallography to rule out polymorphism .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with protein structures (PDB IDs) to identify binding poses .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- Pharmacophore Modeling: Map electrostatic/hydrophobic features to guide SAR .

Q. What strategies improve solubility and stability in biological assays?

Methodological Answer:

- Formulation: Use DMSO/PEG-400 mixtures (≤0.1% DMSO) to prevent aggregation .

- Prodrug Design: Introduce phosphate esters at the oxadiazole methyl group for enhanced aqueous solubility .

- Lyophilization: Stabilize the compound as a lyophilized powder at -80°C .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with varied substituents on the naphthalene (e.g., Cl, OCH₃) .

- Bioisosteric Replacement: Replace the oxadiazole with 1,2,4-triazole to assess ring flexibility .

- Functional Group Analysis: Compare amide vs. sulfonamide linkages for target affinity .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

- Byproduct Formation: Optimize stoichiometry (1:1.2 molar ratio for amide coupling) .

- Purification: Switch from column chromatography to recrystallization (ethanol/water) for large batches .

- Reactor Design: Use continuous flow reactors to improve heat transfer and reduce reaction time .

Q. How can metabolic pathways and degradation products be elucidated?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS .

- Stability Testing: Expose to pH 1–9 buffers and identify hydrolytic products (e.g., oxadiazole ring cleavage) .

- Isotope Labeling: Use ¹⁴C-labeled compound to track metabolites in urine/plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.